3-(3-Methoxypropoxy)aniline
Description
3-(3-Methoxypropoxy)aniline is an aromatic amine derivative characterized by a methoxypropoxy (-OCH₂CH₂CH₂OCH₃) substituent at the meta position of the aniline ring. Its molecular formula is C₁₀H₁₅NO₂ (MW = 181.23 g/mol) . It is used as an intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and antimicrobial agents . Storage recommendations include protection from light and moisture under inert atmospheres due to its sensitivity to oxidation .
Properties
IUPAC Name |
3-(3-methoxypropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSOJALGYPNCKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655930 | |
| Record name | 3-(3-Methoxypropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023277-27-1 | |
| Record name | 3-(3-Methoxypropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxypropoxy)aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to form 3-nitroaniline.
Reduction: The nitro group in 3-nitroaniline is then reduced to form 3-aminoaniline.
Etherification: Finally, 3-aminoaniline undergoes etherification with 3-methoxypropyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common reagents used include aniline, nitric acid, reducing agents like iron or tin, and 3-methoxypropyl chloride .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxypropoxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3-Methoxypropoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropoxy)aniline involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, participating in nucleophilic substitution and addition reactions. The compound’s effects are mediated through its ability to donate or accept electrons, influencing the reactivity of other molecules in the reaction pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(3-Methoxypropoxy)aniline with positional isomers, analogs with varying substituents, and heterocyclic derivatives. Key parameters include molecular weight, synthetic yield, and substituent effects on physicochemical properties.
Positional Isomers
Key Insight : Positional isomers share identical molecular weights but differ in electronic and steric properties. The meta-substituted derivative balances steric accessibility and electronic effects, making it versatile in synthetic applications.
Substituent Variants
Key Insight : Electron-donating groups (e.g., methoxypropoxy) enhance nucleophilic aromatic substitution reactivity, while electron-withdrawing groups (e.g., trifluoroethoxy) improve stability but limit reactivity. Heterocyclic linkages (e.g., pyridine) expand applications in drug design by modulating target affinity .
Heterocyclic Derivatives
Key Insight : Pyridine-linked derivatives exhibit enhanced biological activity due to improved binding affinity to enzymatic targets. Sulfur-containing variants (e.g., thioether, sulfinyl) are critical in designing proton pump inhibitors and kinase modulators .
Biological Activity
3-(3-Methoxypropoxy)aniline is an organic compound with significant potential in various biological applications. Its structure, characterized by the presence of a methoxypropoxy group attached to the aniline ring, allows it to interact with biological systems in unique ways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure:
- Molecular Formula: C10H15NO2
- IUPAC Name: this compound
Synthesis:
The synthesis of this compound typically involves:
- Nitration of Aniline: Formation of 3-nitroaniline.
- Reduction: Converting the nitro group to an amino group to yield 3-aminoaniline.
- Etherification: Reaction with 3-methoxypropyl chloride in the presence of a base to form the final product.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It acts as a nucleophile in chemical reactions, participating in nucleophilic substitutions and additions. The compound's reactivity is influenced by its ability to donate or accept electrons, which can affect cellular functions and signaling pathways.
Antitumor Activity
Recent studies have explored the potential antitumor properties of compounds related to this compound. For example, a derivative was evaluated for its cytotoxic effects against several cancer cell lines (A549, MCF-7, DU145, and HepG2). The results indicated significant inhibition rates and lower IC50 values compared to established treatments like Sunitinib:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
This study suggests that derivatives of this compound may induce apoptosis through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 and activating caspase-3 .
Antimicrobial Properties
In addition to its anticancer potential, compounds similar to this compound have been investigated for antimicrobial activity. These studies highlight their effectiveness against various bacterial strains, suggesting a role in drug development for treating infections.
Case Studies
Case Study on Antitumor Activity:
A recent investigation into a compound structurally related to this compound demonstrated promising results in inhibiting tumor growth in vitro. The study utilized MTT assays to measure cytotoxicity across different cancer cell lines, establishing a foundation for further exploration into its therapeutic applications .
Case Study on CNS Activity:
Research has also focused on the ability of related compounds to penetrate the blood-brain barrier (BBB). Utilizing predictive tools for CNS activity, studies show that modifications in the chemical structure can enhance BBB permeability, making these compounds suitable candidates for treating neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
